molecular formula C10H18O B14591332 5-Ethyloct-5-en-2-one CAS No. 61478-32-8

5-Ethyloct-5-en-2-one

Cat. No.: B14591332
CAS No.: 61478-32-8
M. Wt: 154.25 g/mol
InChI Key: NBSASXYJTBCPLR-UHFFFAOYSA-N
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Description

5-Ethyloct-5-en-2-one is an organic compound with the molecular formula C10H18O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to an ethyl group and an octenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyloct-5-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of 2-pentanone with 1-pentene in the presence of a base such as sodium hydroxide. The reaction typically requires heating to facilitate the formation of the carbon-carbon bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes using metal catalysts to enhance the reaction efficiency and yield. The use of continuous flow reactors can also optimize the production process by maintaining consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyloct-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the carbonyl group.

Major Products Formed:

    Oxidation: Carboxylic acids or esters.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

5-Ethyloct-5-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 5-Ethyloct-5-en-2-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    5-Methyloct-5-en-2-one: Similar structure but with a methyl group instead of an ethyl group.

    5-Propylhept-5-en-2-one: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: 5-Ethyloct-5-en-2-one is unique due to its specific chain length and the presence of an ethyl group, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

CAS No.

61478-32-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-ethyloct-5-en-2-one

InChI

InChI=1S/C10H18O/c1-4-6-10(5-2)8-7-9(3)11/h6H,4-5,7-8H2,1-3H3

InChI Key

NBSASXYJTBCPLR-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC)CCC(=O)C

Origin of Product

United States

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